molecular formula C28H31NO5 B12094917 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester CAS No. 1155261-19-0

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester

Cat. No.: B12094917
CAS No.: 1155261-19-0
M. Wt: 461.5 g/mol
InChI Key: VQXLZJJBXSYFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester typically involves the protection of the amino and hydroxyl groups of L-Tyrosine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) to form Boc-L-Tyrosine. The hydroxyl group is then protected using benzyl bromide to form Boc-L-Tyrosine O-benzyl ester. The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl protecting groups can be removed via hydrogenolysis using palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrogen gas in the presence of palladium on carbon.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and deprotected amino acids.

    Substitution: L-Tyrosine and its derivatives.

Scientific Research Applications

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester involves its conversion to L-Tyrosine in the body. The compound is hydrolyzed by esterases, releasing L-Tyrosine, which then participates in protein synthesis and other metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-O-methyl-, methyl ester
  • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, ethyl ester
  • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-O-methyl-, methyl ester

Uniqueness

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, phenylmethyl ester is unique due to its specific protecting groups, which provide stability and facilitate its use in various synthetic applications. Its ability to act as a prodrug for L-Tyrosine also sets it apart from other similar compounds .

Properties

CAS No.

1155261-19-0

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C28H31NO5/c1-28(2,3)34-27(31)29-25(26(30)33-20-23-12-8-5-9-13-23)18-21-14-16-24(17-15-21)32-19-22-10-6-4-7-11-22/h4-17,25H,18-20H2,1-3H3,(H,29,31)

InChI Key

VQXLZJJBXSYFDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.